L-Tyrosine ethyl ester hydrochloride

Descripción general

Descripción

Monohidrocloruro de L-Tirosina Etílico: es un derivado del aminoácido L-tirosina. Se utiliza comúnmente en investigación bioquímica y aplicaciones farmacéuticas. Este compuesto es conocido por su función como profármaco, lo que significa que puede convertirse en un fármaco activo dentro del cuerpo. El monohidrocloruro de L-tirosina etílico es especialmente valorado por su mayor solubilidad y estabilidad en comparación con su aminoácido precursor, la L-tirosina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El monohidrocloruro de L-tirosina etílico puede sintetizarse mediante la esterificación de L-tirosina con etanol en presencia de cloruro de hidrógeno. La reacción normalmente implica los siguientes pasos:

- Disolver L-tirosina en etanol anhidro.

- Añadir gas de cloruro de hidrógeno a la solución para formar el éster etílico.

- La mezcla de reacción se refluye entonces para completar el proceso de esterificación.

- El producto se purifica mediante cristalización u otros métodos adecuados .

Métodos de producción industrial: En entornos industriales, la producción de monohidrocloruro de L-tirosina etílico sigue principios similares pero a mayor escala. El uso de reactores automatizados y el control preciso de las condiciones de reacción garantiza un alto rendimiento y pureza del producto final. El proceso también puede implicar pasos de purificación adicionales, como la recristalización y la cromatografía, para cumplir con los estándares de calidad farmacéutica .

Análisis De Reacciones Químicas

Tipos de reacciones: El monohidrocloruro de L-tirosina etílico experimenta diversas reacciones químicas, entre ellas:

Hidrólisis: El grupo éster puede hidrolizarse para producir L-tirosina y etanol.

Oxidación: El grupo hidroxilo fenólico puede oxidarse para formar quinonas.

Sustitución: El grupo amino puede participar en reacciones de sustitución para formar derivados.

Reactivos y condiciones comunes:

Hidrólisis: Condiciones ácidas o básicas, normalmente utilizando ácido clorhídrico o hidróxido de sodio.

Oxidación: Agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Sustitución: Diversos reactivos dependiendo de la sustitución deseada, como los cloruros de acilo para reacciones de acilación.

Productos principales formados:

Hidrólisis: L-tirosina y etanol.

Oxidación: Quinonas y otros derivados oxidados.

Sustitución: Una amplia gama de derivados de tirosina sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C11H15ClN2O3

- Molecular Weight : 240.70 g/mol

- CAS Number : 4089-07-0

L-Tyrosine ethyl ester hydrochloride is characterized by the presence of an ethyl group attached to the carboxylic acid of L-tyrosine, which enhances its lipid solubility and bioavailability compared to its parent compound.

Applications in Pharmaceutical Research

2.1 Neurotransmitter Precursor

L-Tyrosine is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. As such, this compound has been investigated for its potential to enhance cognitive function and alleviate stress-related disorders.

- Case Study : A study demonstrated that supplementation with L-Tyrosine can improve cognitive flexibility under stressful conditions, suggesting that its ethyl ester form may offer similar or enhanced effects due to improved absorption .

2.2 Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. It is particularly useful in the development of drugs targeting neurological conditions.

- Example : this compound has been used in the synthesis of prodrugs designed for enhanced delivery of L-DOPA, a treatment for Parkinson's disease .

Applications in Organic Chemistry

3.1 Protecting Agent

In organic synthesis, this compound functions as an amino protective agent. It is employed to protect the amino group during chemical reactions, allowing for selective modifications of other functional groups.

- Example : The compound is utilized in the introduction of t-Boc protecting groups in peptide synthesis, facilitating the formation of complex peptides with high yields .

Toxicology and Safety Profile

Research on the toxicity of this compound indicates that it exhibits low toxicity levels in animal models. For instance, studies have shown an LD50 value indicating low acute toxicity when administered orally .

| Endpoint | LD50 (mg/kg) |

|---|---|

| Mouse (ip) | 1450 |

| Rat (oral) | 1780 |

Applications in Nutritional Science

This compound has been explored for its potential benefits in nutritional supplements aimed at enhancing mood and cognitive performance.

Mecanismo De Acción

El mecanismo de acción del monohidrocloruro de L-tirosina etílico implica su conversión en L-tirosina en el cuerpo. Una vez convertida, la L-tirosina sirve como precursor para la síntesis de importantes neurotransmisores como la dopamina, la noradrenalina y la adrenalina. Estos neurotransmisores desempeñan funciones cruciales en la regulación del estado de ánimo, la respuesta al estrés y las funciones cognitivas .

Comparación Con Compuestos Similares

Compuestos similares:

Éster Metílico de L-Tirosina: Otro derivado éster de la L-tirosina con propiedades similares pero diferentes perfiles de solubilidad y estabilidad.

Éster Bencílico de L-Tirosina: Conocido por su uso en aplicaciones bioquímicas específicas.

Ésteres de L-Dopa: Se utilizan en el tratamiento de la enfermedad de Parkinson y tienen diferentes propiedades farmacológicas

Singularidad: El monohidrocloruro de L-tirosina etílico es único debido a su equilibrio de solubilidad, estabilidad y facilidad de conversión en L-tirosina. Esto lo hace especialmente útil como profármaco y en diversas aplicaciones farmacéuticas .

Actividad Biológica

L-Tyrosine ethyl ester hydrochloride (CAS No. 4089-07-0) is an ester derivative of the amino acid L-tyrosine, which exhibits a range of biological activities due to its structural properties. This compound is of interest in various fields including pharmacology, nutrition, and biochemistry. The following sections provide a comprehensive overview of its biological activities, including relevant data tables and research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C11H16ClNO3

- Molecular Weight : 245.703 g/mol

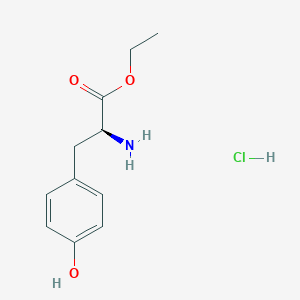

- IUPAC Name : Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

- Structural Formula :

Biological Activities

This compound exhibits several biological activities, primarily attributed to its phenolic structure. The following are key areas of biological activity:

1. Antioxidant Activity

L-Tyrosine and its derivatives, including this compound, have demonstrated significant antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative stress.

| Compound | Radical Scavenging Activity | Reference |

|---|---|---|

| L-Tyrosine ethyl ester HCl | Moderate to high | |

| L-DOPA derivatives | Higher than L-tyrosine esters |

2. Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various bacterial strains. This effect is enhanced in certain ester derivatives.

3. Toxicological Profile

The acute toxicity of this compound has been assessed in animal studies, showing low toxicity levels.

| Endpoint | Result |

|---|---|

| Acute Oral Toxicity (LD50) | 1450 mg/kg (mouse) |

| Skin Irritation | Slightly irritating |

| Eye Irritation | In vitro irritating |

| Genotoxicity | Non-mutagenic |

These findings suggest that while the compound has some irritant properties, it is generally safe for use at low concentrations .

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The phenolic group in the structure allows for electron donation to free radicals, thus neutralizing them.

- Protein Interaction : The compound can interact with proteins such as bovine serum albumin (BSA), which may influence its bioavailability and efficacy in biological systems .

- Metabolic Conversion : Upon ingestion, it can be metabolized to L-tyrosine and subsequently to L-DOPA, which is crucial for neurotransmitter synthesis .

Study on Antioxidant Potential

A study conducted by Tofani et al. evaluated the antioxidant capacity of various alkylated hydroxytyrosol derivatives, finding that those with medium alkyl chains exhibited optimal scavenging activity. This suggests a similar trend may exist for this compound due to its structural similarities .

Clinical Application in Neurodegenerative Disorders

Research highlights the potential role of L-Tyrosine derivatives in treating neurodegenerative diseases such as Parkinson's disease through their conversion to dopamine precursors. This pathway underscores the relevance of this compound in therapeutic contexts .

Propiedades

IUPAC Name |

ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8;/h3-6,10,13H,2,7,12H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQULAXAVRFIAHN-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4089-07-0 | |

| Record name | L-Tyrosine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4089-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosine ethyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004089070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-tyrosinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYROSINE ETHYL ESTER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAP58DAZ1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you describe the synthesis of L-Tyrosine ethyl ester hydrochloride and its confirmation?

A1: this compound can be synthesized using two main methods []:

Q2: Has this compound been used to investigate protease activity?

A2: Yes, this compound, often in its N-benzoyl derivative form (N-benzoyl-L-tyrosine-ethyl ester hydrochloride, BTEE), serves as a synthetic substrate to study the activity of proteases [, ]. For instance, a neutral protease (SN 687) isolated from soil bacterium WM 122 was tested for its ability to hydrolyze BTEE. The results showed that SN 687 did not hydrolyze BTEE, suggesting a specific substrate preference for this protease [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.